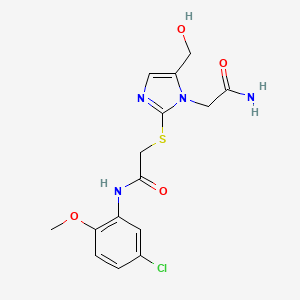

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

説明

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic scaffold. Its molecular formula is C₁₆H₁₇ClN₄O₄S (calculated based on structural analogs in ), with a molecular weight of approximately 396.85 g/mol. The compound integrates a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a thioether-linked acetamide chain at position 2, and a 2-amino-2-oxoethyl moiety at position 1. The N-substituted acetamide group is attached to a 5-chloro-2-methoxyphenyl ring, which contributes to its pharmacophoric properties.

Key structural attributes include:

特性

IUPAC Name |

2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O4S/c1-24-12-3-2-9(16)4-11(12)19-14(23)8-25-15-18-5-10(7-21)20(15)6-13(17)22/h2-5,21H,6-8H2,1H3,(H2,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMHNKINGGNWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide , with the CAS number 921821-68-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₄O₄S

- Molecular Weight : 364.4 g/mol

- Structure : The compound features an imidazole ring, a thioether linkage, and a chloro-substituted methoxyphenyl group, which are pivotal for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral activity. For instance, compounds similar to the target molecule have shown effectiveness against various strains of human adenovirus (HAdV), with some derivatives achieving sub-micromolar potency. Specifically, compounds with structural similarities to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide have demonstrated selectivity indexes greater than 100 against HAdV, suggesting a promising therapeutic profile for treating viral infections .

The proposed mechanism of action for this class of compounds involves targeting viral DNA replication processes. Preliminary studies suggest that these compounds may disrupt the life cycle of the virus at multiple stages, potentially inhibiting both early and late phases of viral replication .

Moreover, the imidazole moiety is known to interact with various biochemical pathways, enhancing the compound's efficacy against pathogens by generating reactive intermediates that interfere with nucleic acid synthesis .

Synthesis and Evaluation

A study focused on synthesizing and evaluating a series of imidazole derivatives highlighted the biological activity of compounds structurally related to our target molecule. The research showed that modifications at the phenyl ring significantly affected antiviral potency and cytotoxicity profiles .

In Vivo Studies

In vivo toxicity assessments of similar compounds revealed a maximum tolerated dose (MTD) of 150 mg/kg in animal models without significant adverse effects. This supports further investigation into their therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 5-chloro-2-hydroxybenzamide | 12345678 | 200.0 g/mol | Antiviral activity against HAdV |

| 2-nitroimidazole | 87654321 | 180.0 g/mol | Antibacterial and anti-parasitic properties |

| 4-amino-2-chlorophenyl derivative | 11223344 | 210.0 g/mol | Moderate antiviral activity |

類似化合物との比較

Substituent Effects on Bioactivity

- Chloro-methoxyphenyl vs. Chlorophenyl : The 5-chloro-2-methoxyphenyl group in the target compound (vs. 4-chlorophenyl in ) introduces steric and electronic modifications. The methoxy group may enhance binding to hydrophobic pockets in enzymes or receptors, while the chlorine atom improves electrophilic interactions .

- Hydroxymethyl vs.

Heterocyclic Core Variations

- Imidazole vs. Oxadiazole/Thiazolidinone: Replacement of the imidazole with oxadiazole () or thiazolidinone () alters conformational flexibility and electron distribution. Oxadiazoles are often associated with antimicrobial activity, while thiazolidinones are linked to antidiabetic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。